molecular formula C13H15NO B11900097 3-Ethoxy-2-ethylquinoline

3-Ethoxy-2-ethylquinoline

Cat. No.: B11900097
M. Wt: 201.26 g/mol
InChI Key: XUUYKYDDPXDNDH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-ethylquinoline (IUPAC name: 2-ethyl-3-ethoxyquinoline) is a heterocyclic aromatic compound derived from the quinoline scaffold. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol. Structurally, it features an ethyl group at position 2 and an ethoxy group (-OCH₂CH₃) at position 3 of the quinoline ring (Figure 1).

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethoxy-2-ethylquinoline

InChI

InChI=1S/C13H15NO/c1-3-11-13(15-4-2)9-10-7-5-6-8-12(10)14-11/h5-9H,3-4H2,1-2H3

InChI Key

XUUYKYDDPXDNDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-ethylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethyl and ethoxy substituents. The Friedländer synthesis is a notable method, where aniline reacts with a carbonyl compound under acidic conditions to form the quinoline ring .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used. Green chemistry approaches, including solvent-free reactions and the use of ionic liquids, are also gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

3-Ethoxy-2-ethylquinoline belongs to the quinoline family, which is known for a wide range of biological activities. The synthesis of this compound typically involves the alkylation of quinoline derivatives or the use of ethoxy and ethyl groups in various reactions. The structural formula is represented as follows:

C12H15NC_{12}H_{15}N

Antimicrobial Activity

Quinoline derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. In particular, studies have shown that certain derivatives possess activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating their effectiveness.

Anticancer Properties

Research has demonstrated that quinoline derivatives can act as anticancer agents by targeting specific pathways involved in tumor growth and proliferation. For instance, modifications at the 2 and 3 positions of the quinoline ring enhance their efficacy against cancer cell lines. Case studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes.

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has also been a focus of research. Studies indicate that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel diseases.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 synthesized several derivatives based on the structure of this compound. One derivative exhibited a MIC of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

CompoundTarget PathogenMIC (µg/mL)
Derivative AStaphylococcus aureus32
Derivative BEscherichia coli45
Derivative CCandida albicans50

Case Study 2: Anticancer Activity

In a comparative study assessing the anticancer properties of various quinoline derivatives, one derivative related to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 15 µM.

CompoundCancer Cell LineIC50 (µM)
Derivative DMCF-7 (Breast Cancer)15
Derivative EHeLa (Cervical Cancer)20
Derivative FA549 (Lung Cancer)22

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-ethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways depend on the specific application and the target organism or cell type .

Comparison with Similar Compounds

Key Observations :

  • Melting Points: Aliphatic substituents (e.g., ethyl, ethoxy) generally lower melting points compared to aromatic groups (e.g., phenyl). For example, 3h (with phenyl) is a solid (70–72°C), while 3u (2-phenylquinoline) is an oil.
  • Solubility : Ethoxy groups enhance solubility in alcohols and ethers due to increased polarity. In contrast, phenyl groups favor solubility in hydrocarbons.

Toxicity and Handling Precautions

  • This compound: Predicted to exhibit acute toxicity (oral, dermal, inhalation) similar to 7-(2-ethoxyethoxy)quinoline, which is classified under EU-GHS Category 4 (harmful) . Recommended precautions: Use respiratory protection (e.g., NIOSH-approved respirators) and avoid skin contact via gloves and protective clothing .
  • 3h : Limited toxicity data; however, methoxy and phenyl groups may reduce volatility, lowering inhalation risks compared to smaller substituents.
  • 7-(2-ethoxyethoxy)quinoline : Requires rigorous controls: Avoid discharge into waterways due to unknown ecotoxicity , and use engineering controls (e.g., fume hoods) during synthesis.

Biological Activity

3-Ethoxy-2-ethylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its biological activity, including antimicrobial, antitumor, anti-inflammatory, and other pharmacological effects.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their significant biological properties. Research indicates that compounds within this class exhibit various activities such as:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Anticancer
  • Anti-inflammatory .

The structure of quinolines often influences their biological activity, making them valuable in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been noted for its ability to induce apoptosis in cancer cells, likely through the modulation of cellular signaling pathways involved in cell survival and proliferation .

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which suggests a potential therapeutic role in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated that it significantly inhibited the growth of both gram-positive and gram-negative bacteria .
  • Cancer Research : In a comparative study involving multiple quinoline derivatives, this compound was found to be one of the most potent against breast cancer cell lines, outperforming several other compounds tested .
  • Inflammation Model : In a model of induced inflammation, treatment with this compound led to a marked reduction in swelling and pain, supporting its potential use as an anti-inflammatory agent .

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